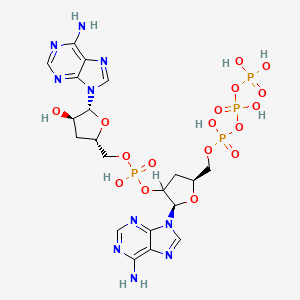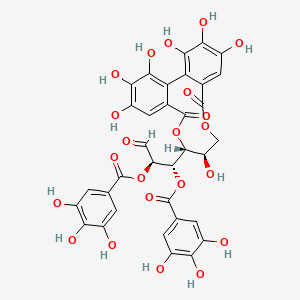
Tellimagradin I
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tellimagradin I is a natural product found in Quercus suber and Rosa rugosa with data available.
Applications De Recherche Scientifique
Bioimaging Applications
Bioimaging is a significant area of research where Tellimagradin I has found applications, particularly in enhancing the understanding of cellular and molecular mechanisms. Advanced imaging techniques such as LA-ICP-MS (Laser Ablation Inductively Coupled Plasma Mass Spectrometry) are used for the quantification of trace elements within tissue sections. These techniques are crucial in brain and cancer research, drug development, and environmental science, helping in the study of bioaccumulation and bioavailability of substances including potentially Tellimagradin I (Becker et al., 2014).
Inhibition of Cell Differentiation
Tellimagradin I has been studied for its effects on cell differentiation. One study focused on its impact on the chemically induced differentiation of human leukemia K562 cells. The research found that Tellimagradin I could inhibit erythroid and megakaryocytic differentiation, affecting hemoglobin synthesis, acetylcholinesterase, glycophorin A, and the expression of CD61 protein, a megakaryocytic marker. This suggests that compounds like Tellimagradin I could influence hematopoiesis processes and the efficacy of certain anti-tumor drugs (Yi et al., 2004).
Ellagitannin Biosynthesis
Research into the biosynthesis of ellagitannins has shown that Tellimagradin I plays a role in this process. An enzyme from the leaves of Tellima grandiflora was found to catalyze the oxidation of tellimagrandin II to a dimeric derivative, illustrating the enzymatic pathways involved in the natural production of ellagitannins and their derivatives like Tellimagradin I (Niemetz & Gross, 2003).
Enhancement of Gap Junctional Communication
Tellimagrandin I has been observed to enhance gap junctional communication (GJIC) in HeLa cells, a human cervical carcinoma cell line. Dysfunctional GJIC is associated with carcinogenesis, and the restoration of functional GJIC by Tellimagrandin I, along with an increase in Cx43 gene expression, suggests potential anti-tumor effects. This enhancement of GJIC was accompanied by a decrease in cell proliferation and anchorage-independent growth, suggesting a complex mechanism of action (Yi et al., 2006).
Propriétés
Numéro CAS |
79786-08-6 |
|---|---|
Nom du produit |
Tellimagradin I |
Formule moléculaire |
C34H26O22 |
Poids moléculaire |
786.6 g/mol |
Nom IUPAC |
[(1S,2R)-1-[(10R,11R)-3,4,5,11,17,18,19-heptahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-10-yl]-3-oxo-1-(3,4,5-trihydroxybenzoyl)oxypropan-2-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C34H26O22/c35-7-20(54-31(49)9-1-13(36)23(43)14(37)2-9)30(56-32(50)10-3-15(38)24(44)16(39)4-10)29-19(42)8-53-33(51)11-5-17(40)25(45)27(47)21(11)22-12(34(52)55-29)6-18(41)26(46)28(22)48/h1-7,19-20,29-30,36-48H,8H2/t19-,20+,29-,30-/m1/s1 |
Clé InChI |
XUZYVFYOPRXTRB-GBJTXXJHSA-N |
SMILES isomérique |
C1[C@H]([C@@H](OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)[C@@H]([C@H](C=O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O |
SMILES |
C1C(C(OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)C(C(C=O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O |
SMILES canonique |
C1C(C(OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)C(C(C=O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O |
Autres numéros CAS |
79786-08-6 |
Synonymes |
tellimagradin I tellimagrandin I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



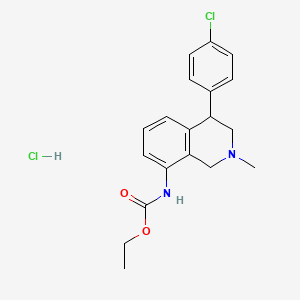
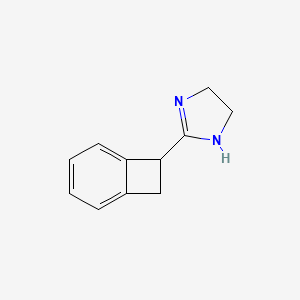
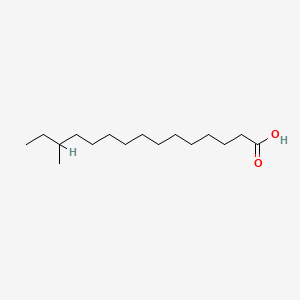
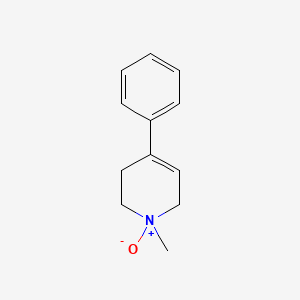
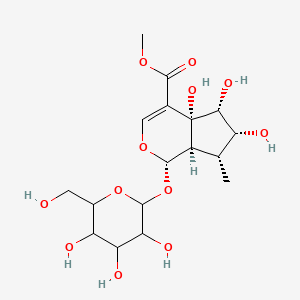
![4-[(4-Carboxy-2,6-dimethoxyphenoxy)methyl]-5-methyl-2-furancarboxylic acid](/img/structure/B1212446.png)
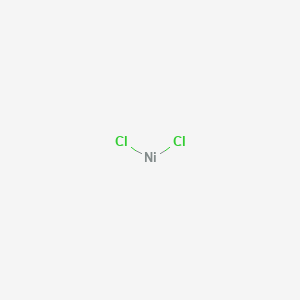
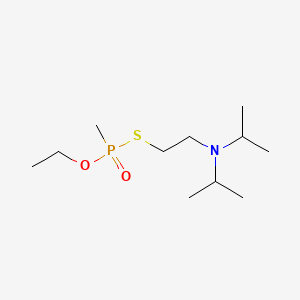
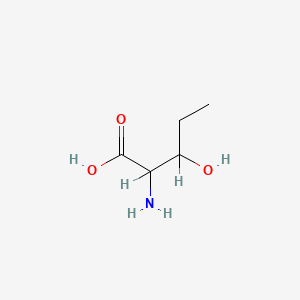
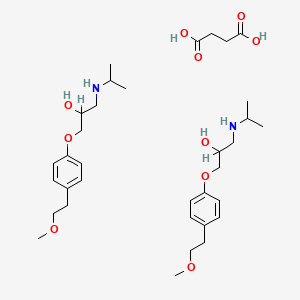
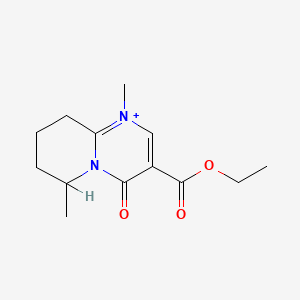
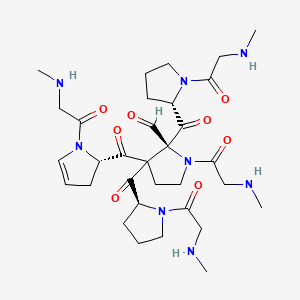
![[(2S,3S,5R)-2-(chloromethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] (4-nitrophenyl) hydrogen phosphate](/img/structure/B1212457.png)
